molecular formula C12H20N2O3 B2909818 Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate CAS No. 1234939-77-5

Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate

Cat. No.: B2909818
CAS No.: 1234939-77-5
M. Wt: 240.303
InChI Key: RPQCVBOYNNTKSN-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a cyclopropanecarboxamide group, and a methyl ester group, making it a versatile molecule for research and industrial use.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperidine-1-carboxylic acid methyl ester and cyclopropanecarboxamide.

  • Reaction Steps: The cyclopropanecarboxamide is first activated, often using a coupling agent like carbodiimide (e.g., DCC or EDC), to form an active ester intermediate.

  • Coupling Reaction: The activated cyclopropanecarboxamide is then reacted with piperidine-1-carboxylic acid methyl ester under controlled conditions to form the target compound.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the synthesis is carried out in large reactors with continuous monitoring of reaction parameters to ensure consistency and quality.

  • Scale-Up Considerations: Special attention is given to the scalability of the reaction, ensuring that the process is efficient and cost-effective at a larger scale.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, involving various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles such as alkyl halides, amines, or alcohols

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Substituted derivatives at the piperidine ring

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its use, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: Can bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

  • Methyl 4-(cyclopropanecarboxamidomethyl)benzoate

  • Methyl 4-methylcyclohexanecarboxylate

  • Cyclopropanecarboxylic acid, 4-methyl-, methyl ester

Uniqueness:

  • Structural Differences: The presence of the piperidine ring in Methyl 4-(cyclopropanecarboxamidomethyl)piperidine-1-carboxylate distinguishes it from similar compounds, providing unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject for further research and development. Its unique structure and reactivity profile offer opportunities for innovation in various scientific and industrial fields.

Properties

IUPAC Name

methyl 4-[(cyclopropanecarbonylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-17-12(16)14-6-4-9(5-7-14)8-13-11(15)10-2-3-10/h9-10H,2-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQCVBOYNNTKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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